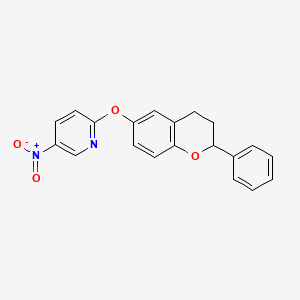
5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine
Descripción general
Descripción
5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine is a synthetic organic compound . It has a molecular formula of C20H16N2O4 . The IUPHAR/BPS Guide to Pharmacology identifies it with the Ligand ID: 6481 . The CAS Registry Number is 488847-28-5 .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine can be found in the IUPHAR/BPS Guide to Pharmacology . The InChIKey for this compound is GZONLGPIHCCJOI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine is 348.4 g/mol . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Vibrational Characteristics and Molecular Structure
Research by Michalski et al. (2013) and Michalski et al. (2016) delves into the vibrational characteristics of compounds closely related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, including 5-nitro-2-(2-phenylhydrazinyl)pyridine. They explored the intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of these compounds. This study provides insights into the molecular structure and characteristics relevant to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, highlighting the role of substitution positions on structure and vibrational data (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2013) (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2016).
Reactions and Synthesis of Similar Compounds
Čikotienė et al. (2007) investigated reactions involving similar compounds to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, such as 4-amino-5-nitro-6-phenylethynylpyrimidines. Their study provides valuable information on the chemical behavior and potential applications of similar nitro-pyridine derivatives in various reactions (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Applications in Biophysics and Structural Biology
Zhurko et al. (2020) explored the use of nitroxides, structurally related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine, as molecular probes in biophysics, structural biology, and biomedical research. This research highlights the potential applications of such compounds in these fields, focusing on their resistance to chemical reduction (Zhurko, Dobrynin, Gorodetskii, Glazachev, Rybalova, Chernyak, Asanbaeva, Bagryanskaya, & Kirilyuk, 2020).
Antimitotic Activity and Cancer Research
The study by Temple et al. (1992) examined the antitumor activity of compounds related to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This research provides insights into the potential applications of such compounds in cancer research, particularly as antimitotic agents (Temple, Rener, Waud, & Noker, 1992).
Potential in Nucleic Acid Research
Giziewicz et al. (1999) conducted research on the nitration of nucleoside derivatives, which can be related to the chemical behavior of 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This study offers valuable information on the applications of nitro-pyridine derivatives in the context of nucleic acid research (Giziewicz, Wnuk, & Robins, 1999).
Synthesis of Unsymmetrical Pyridines
Koveza et al. (2018, 2019) explored the multicomponent synthesis of unsymmetrical pyridines, including 5-nitro-6-phenylpyridines, which are structurally similar to 5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine. This research is important for understanding the synthetic pathways and potential applications of such compounds (Koveza, Kulakov, Shulgau, & Seilkhanov, 2018) (Ковеза, Кулаков, Шульгау, & Сейлханов, 2019).
Propiedades
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(2-phenylchroman-6-yl)oxypyridine | |
CAS RN |
488847-28-5 | |
| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 488847-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
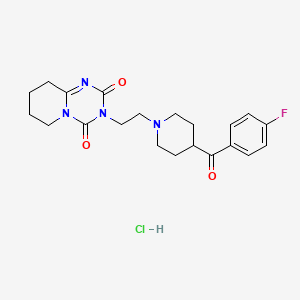
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
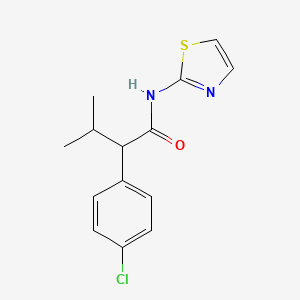
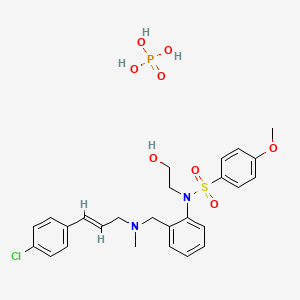
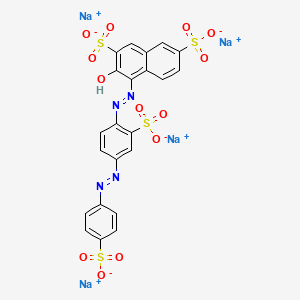
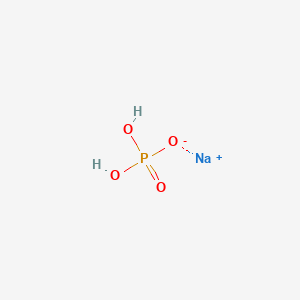
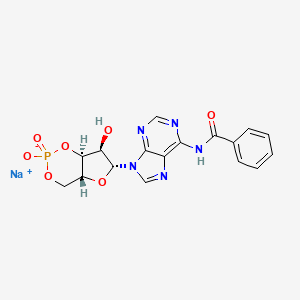

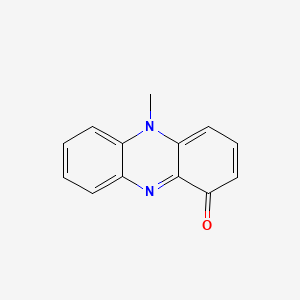
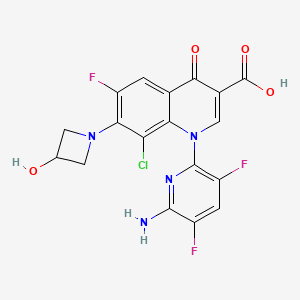
![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)